The Discovery and History of Bongkrekic Acid: A Technical Guide
The Discovery and History of Bongkrekic Acid: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans (formerly known as Pseudomonas cocovenenans). This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to bongkrekic acid. It details the initial identification of the toxin and its causative organism following deadly food poisoning outbreaks in Indonesia. The guide elucidates the mechanism of action of bongkrekic acid as a specific and irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), a critical component of cellular energy metabolism. Detailed experimental protocols for the isolation, characterization, and toxicological assessment of bongkrekic acid are provided, alongside tabulated quantitative data for easy reference. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex toxin. This guide serves as a critical resource for researchers, scientists, and drug development professionals working in toxicology, mitochondrial research, and anti-cancer drug discovery.
Introduction
Bongkrekic acid is a highly toxic, heat-stable, and colorless and odorless unsaturated tricarboxylic acid.[1][2] It is a respiratory toxin that has been implicated in numerous fatal food poisoning outbreaks, primarily in Indonesia and China, associated with the consumption of fermented coconut or corn products.[1][2][3] The toxin is a secondary metabolite produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[2] The unique and highly specific mechanism of action of bongkrekic acid, the irreversible inhibition of the mitochondrial ADP/ATP carrier, has made it a valuable tool in mitochondrial research and a subject of interest in drug development.[1][2] This guide provides a detailed technical account of the discovery, history, and scientific investigation of bongkrekic acid.
History of Discovery
The history of bongkrekic acid is inextricably linked to "bongkrek," a traditional Indonesian fermented food made from coconut. The first recorded outbreak of poisoning associated with bongkrek consumption was documented by Dutch researchers in 1895 in Java, Indonesia.[1] However, it was not until the 1930s that a systematic investigation into the cause of these poisonings was undertaken by Dutch scientists W.K. Mertens and A.G. van Veen at the Eijkman Institute in Jakarta.[2][3] Faced with increasingly frequent and deadly outbreaks, with up to 12 cases reported annually, their research led to the successful identification of the causative agent, a bacterium they named Pseudomonas cocovenenans, and the toxin it produced, which they named bongkrekic acid.[2][4]
The bacterium is now classified as Burkholderia gladioli pathovar cocovenenans.[4] Mertens and van Veen's pioneering work laid the foundation for all subsequent research on this potent toxin.[4]
Physicochemical Properties and Structure
Bongkrekic acid is a complex polyketide with the IUPAC name (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid.[3] Its molecular formula is C₂₈H₃₈O₇ and it has a molecular weight of 486.6 g/mol .[5] The structure of bongkrekic acid was elucidated through a combination of chemical degradation studies and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6][7]
Spectroscopic Data
The structural characterization of bongkrekic acid and its isomers has been refined over the years with advanced analytical techniques.
Table 1: Key Spectroscopic Data for Bongkrekic Acid and its Isomer iBKA-neo [6]
| Spectroscopic Technique | Bongkrekic Acid (Z-configuration at C8-C9) | iBKA-neo (E-configuration at C8-C9) |
| ¹H NMR (600 MHz, CD₃OD) | δ 5.98 (t, J = 10.9 Hz, 1H), 5.21 (dt, J = 10.9, 7.6 Hz, 1H) | δ 6.03 (dd, J = 14.7, 10.3 Hz, 1H), 5.46 (dd, J = 14.7, 7.3 Hz, 1H) |
| ¹³C NMR (150 MHz, CD₃OD) | δ 130.55, 123.73 | δ 132.88, 126.45 |
Experimental Protocols
Isolation and Purification of Bongkrekic Acid from Burkholderia gladioli pv. cocovenenans
The following protocol is a generalized representation based on modern adaptations of the original methods developed by van Veen and Mertens.
Experimental Workflow for Bongkrekic Acid Isolation
Caption: Workflow for the isolation and purification of bongkrekic acid.
-
Bacterial Culture: Burkholderia gladioli pv. cocovenenans is cultured in a suitable medium, often containing coconut or corn components, which are rich in fatty acids that promote toxin production.[8] The culture is incubated at a temperature between 22-30°C, which is optimal for bongkrekic acid synthesis.[9]
-
Extraction: After a sufficient incubation period (e.g., 14 days), the fermentation broth is harvested.[6] The broth is then acidified to a low pH (e.g., <4) to protonate the carboxylic acid groups of bongkrekic acid, making it more soluble in organic solvents. The acidified broth is then extracted multiple times with an organic solvent such as ethyl acetate.[6]
-
Purification: The organic extracts are combined and concentrated under reduced pressure. The crude extract is then subjected to purification by silica gel column chromatography.[6] The fractions containing bongkrekic acid are collected and further purified by recrystallization to yield the pure compound.
-
Analysis: The purity and identity of the isolated bongkrekic acid are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][10]
Toxicological Assessment: Determination of LD₅₀
The acute toxicity of bongkrekic acid is typically determined by calculating its median lethal dose (LD₅₀), the dose required to kill 50% of a tested population.
Experimental Protocol for LD₅₀ Determination in Mice
-
Animal Model: Healthy, adult mice of a specific strain and weight range are used. The animals are acclimatized to the laboratory conditions before the experiment.
-
Dose Preparation: A stock solution of purified bongkrekic acid is prepared in a suitable vehicle (e.g., saline or a mild solvent). A series of graded doses are prepared by serial dilution.
-
Administration: The test animals are divided into groups, with a sufficient number of animals in each group (e.g., 5-10). Each group is administered a single dose of bongkrekic acid via a specific route (e.g., oral gavage or intraperitoneal injection). A control group receives only the vehicle.[11]
-
Observation: The animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality. The number of deaths in each group is recorded.[11]
-
LD₅₀ Calculation: The LD₅₀ value is calculated using statistical methods, such as the probit analysis or the Reed-Muench method, based on the mortality data from the different dose groups.[12][13]
Table 2: LD₅₀ Values of Bongkrekic Acid in Different Animal Models
| Animal Model | Route of Administration | LD₅₀ (mg/kg body weight) | Reference |
| Mice | Oral | 3.16 | [5] |
| Mice | Oral | 0.68–6.84 | [8] |
| Mice | Intravenous | 1.41 | [8] |
| Rats | Oral | >10, <20 | [4] |
| Monkeys (1-5 kg) | Oral | ~0.5 mg per subject | [7] |
Mechanism of Action: Inhibition of Mitochondrial ADP/ATP Translocase
The primary mechanism of bongkrekic acid's toxicity is its highly specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2][8] The ANT is an integral inner mitochondrial membrane protein responsible for the exchange of ATP synthesized in the mitochondria for ADP from the cytoplasm.[1][2] This process is essential for providing the cell with the energy required for metabolic processes.
The groundbreaking work of P.J. Henderson and H.A. Lardy in 1970 elucidated this mechanism.[14] They demonstrated that bongkrekic acid binds to the ANT and locks it in a conformation that prevents the translocation of adenine nucleotides.[14] This inhibition is irreversible.[2]
Signaling Pathway of Bongkrekic Acid's Action
References
- 1. A Novel Kinetic Assay of Mitochondrial ATP-ADP Exchange Rate Mediated by the ANT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 4. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 10. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. jocpr.com [jocpr.com]
- 14. Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
